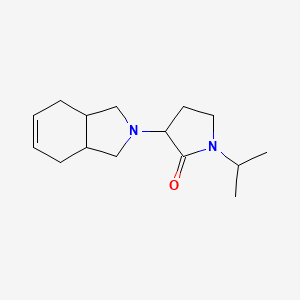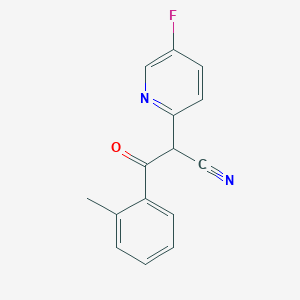![molecular formula C11H16N2O2S B7585303 N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide, commonly known as "HMPC," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPC is a heterocyclic compound that contains a pyrrole ring and a thiolane ring. The compound is synthesized using a multistep process that involves the reaction of several chemical reagents.
作用机制
The mechanism of action of HMPC involves the inhibition of specific enzymes and proteins in the target organism. In cancer cells, HMPC has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication. In viruses, HMPC has been shown to inhibit the activity of the viral polymerase, which is essential for viral replication. In bacteria, HMPC has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HMPC vary depending on the target organism and the specific enzyme or protein that is inhibited. In cancer cells, HMPC has been shown to induce apoptosis, which is programmed cell death. In viruses, HMPC has been shown to prevent viral replication and reduce the viral load. In bacteria, HMPC has been shown to inhibit bacterial growth and replication.
实验室实验的优点和局限性
One of the main advantages of using HMPC in lab experiments is its high potency and specificity for the target enzyme or protein. HMPC has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the main limitations of using HMPC in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for the research and development of HMPC. One potential direction is the optimization of the synthesis process to reduce the cost and increase the yield of HMPC. Another potential direction is the development of novel derivatives of HMPC with improved potency and specificity for the target enzyme or protein. Additionally, the potential applications of HMPC in material science and agriculture warrant further investigation.
合成方法
The synthesis of HMPC involves the reaction of 3-hydroxythiolane with methyl acrylate, followed by the reaction of the resulting compound with methylamine and acetic anhydride. The final step involves the reaction of the resulting compound with 1,2-dibromoethane. The multistep synthesis process has been optimized to achieve high yields of HMPC.
科学研究应用
HMPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMPC has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, HMPC has been used as a pesticide and as a growth regulator for plants. In material science, HMPC has been used as a building block for the synthesis of novel materials.
属性
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13-5-2-3-9(13)10(14)12-7-11(15)4-6-16-8-11/h2-3,5,15H,4,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGYHCFGLYSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)
![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)